molecular formula C20H18N2O2 B2497934 N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide CAS No. 850263-20-6

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

Cat. No.: B2497934
CAS No.: 850263-20-6
M. Wt: 318.376
InChI Key: JETDVRKLKQXNGF-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide is an organic compound with the molecular formula C20H18N2O2 and a molecular weight of 318.37 g/mol . This compound is characterized by the presence of a phenylethyl group, a phenoxy group, and a pyridyl group attached to a formamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide typically involves the reaction of 2-phenylethylamine with 2-phenoxy-3-pyridinecarboxaldehyde in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or pyridyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of phenylethyl, phenoxy, and pyridyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(21-15-13-16-8-3-1-4-9-16)18-12-7-14-22-20(18)24-17-10-5-2-6-11-17/h1-12,14H,13,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETDVRKLKQXNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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